{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Overview
Description
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, reduction could produce amines or alcohols, and substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets involved in diseases, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride include other oxadiazole derivatives such as {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride and {[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methoxy groups on the aromatic ring can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other oxadiazole derivatives.
Properties
IUPAC Name |
[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-15-8-3-2-6(4-7(8)11)10-13-9(5-12)16-14-10;/h2-4H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITWBYRZOSNUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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